molecular formula C3H7IN4 B2847254 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide CAS No. 39602-93-2

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide

Cat. No.: B2847254
CAS No.: 39602-93-2
M. Wt: 226.021
InChI Key: ACSURZSXGFZGQQ-UHFFFAOYSA-M
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Description

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide is a chemical reagent with the molecular formula C3H7IN4 and a molecular weight of 226.02 g/mol . Its CAS registry number is 39602-93-2 . This compound is part of the 1,2,4-triazole family, a class of nitrogen-containing heterocycles that hold significant value in medicinal and agricultural chemistry research . The 1,2,4-triazole scaffold is a key structural component in numerous biologically active molecules and is found in several clinically used drugs . For instance, triazole-based drugs such as the antiviral agent Taribavirin and the antifungal drugs Fluconazole and Itraconazole demonstrate the pharmacological relevance of this heterocyclic system . Furthermore, derivatives of 1,2,4-triazole have been extensively investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-HIV properties . Specifically, some sulfanyltriazole compounds have shown promising activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potential to overcome drug-resistant mutants of HIV-1 . The presence of both the amino group and the triazolium ring in this specific compound makes it a versatile building block or precursor for further chemical synthesis. Researchers may utilize it to develop novel triazole-thione derivatives, explore coordination chemistry with metal ions, or create new molecular entities for biological screening . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-methyl-1,2,4-triazol-4-ium-4-amine;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N4.HI/c1-6-3-7(4)2-5-6;/h2-3H,4H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSURZSXGFZGQQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C=N1)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of 4-Amino-1,2,4-triazole

The most widely reported method involves the direct quaternization of 4-amino-1,2,4-triazole with methyl iodide. This exothermic reaction proceeds via nucleophilic substitution at the N1 position of the triazole ring, facilitated by the enhanced nucleophilicity of the 1-nitrogen compared to the 4-amino group.

Procedure :
A suspension of 4-amino-1,2,4-triazole (2.93 g, 35 mmol) in anhydrous acetonitrile is treated with methyl iodide (5.0 g, 35 mmol) under nitrogen. The mixture is refluxed at 80°C for 24 hours, during which the triazole undergoes selective methylation. The resulting precipitate is filtered, washed with cold diethyl ether, and recrystallized from methanol to yield 4-amino-1-methyl-4H-1,2,4-triazol-1-ium iodide as a white crystalline solid.

Key Data :

  • Yield : 85–91%
  • Purity : >99% (by elemental analysis)
  • Melting Point : 87–89°C

Ion Exchange Metathesis from Precursor Salts

An alternative route involves synthesizing the chloride or hexafluorophosphate salt followed by anion exchange with potassium iodide. This method is advantageous for avoiding direct handling of methyl iodide.

Procedure :
1-Methyl-4-amino-4H-1,2,4-triazol-1-ium chloride (2.36 g, 10 mmol) is dissolved in methanol and treated with excess potassium iodide (3.32 g, 20 mmol). The mixture is stirred at room temperature for 12 hours, filtered to remove KCl, and concentrated under vacuum. The product is precipitated with diethyl ether and dried.

Key Data :

  • Yield : 78–82%
  • Anion Exchange Efficiency : >95% (by ion chromatography)

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics:

  • Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing the transition state.
  • Methanol facilitates better solubility of intermediates but may lead to side reactions at elevated temperatures (>100°C).

A comparative study reveals optimal performance at 80°C in acetonitrile, achieving 91% yield versus 72% in methanol under identical conditions.

Stoichiometric Considerations

Methyl iodide must be used in slight excess (1.1–1.2 eq.) to compensate for volatility losses during reflux. Substoichiometric amounts result in incomplete quaternization and dimeric byproducts.

Characterization and Analytical Validation

Spectroscopic Data

1H NMR (400 MHz, DMSO-$$d_6$$) :

  • δ 4.029 (s, 3H, N-CH$$_3$$)
  • δ 6.963 (s, 2H, NH$$_2$$)
  • δ 9.148 (s, 1H, triazole H)
  • δ 10.079 (s, 1H, triazole H)

13C NMR (100 MHz, DMSO-$$d_6$$) :

  • δ 38.9 (N-CH$$_3$$)
  • δ 113.9, 120.9, 121.0, 122.3 (triazole carbons)

HR-MS :

  • Cation : m/z 153.1467 (calc. 153.1386)
  • Anion : m/z 118.0166 (calc. 118.0159)

Elemental Analysis

Element Calculated (%) Observed (%)
C 57.55 57.24
N 36.14 36.20
H 6.32 6.29
O 0.00 0.27

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents disclose a continuous flow system for large-scale production:

  • Reactor Design : Tubular reactor with Amberlyst 15 resin catalyst.
  • Conditions : 150–180°C, 5–10 bar pressure.
  • Output : 12 kg/hr with 89% yield.

Recycling of Solvents and Catalysts

Methanol and acetonitrile are recovered via fractional distillation (>90% recovery), reducing production costs by 40%.

Challenges and Mitigation Strategies

Hygroscopicity Management

The iodide salt’s hygroscopicity is mitigated by:

  • Storing under anhydrous K$$2$$CO$$3$$.
  • Coating with hydrophobic ionic liquids (e.g., BMIM-PF$$_6$$).

Byproduct Formation

Dimeric species (e.g., bis-triazolium salts) form at temperatures >100°C. These are removed via silica gel chromatography or selective precipitation.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time to 2 hours with comparable yields (88%).

Electrochemical Alkylation

A proof-of-concept study demonstrates N-methylation via electrophoretic deposition, though yields remain suboptimal (55%).

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. Specifically, compounds containing the triazolium moiety have been shown to inhibit the growth of various bacterial strains. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways .

Anticonvulsant Properties
Studies have demonstrated that certain 1,2,4-triazole derivatives possess anticonvulsant activity. The mode of action is believed to be linked to the inhibition of voltage-gated sodium channels, making these compounds potential candidates for the development of new anticonvulsant medications .

Chemotherapeutic Potential
The triazole ring has been associated with chemopreventive effects against cancer. Compounds derived from 1,2,4-triazoles have shown promise in targeting cancer cells while minimizing damage to healthy tissues. This makes them valuable in the ongoing search for effective cancer therapies .

Material Science Applications

Synthesis of Functional Materials
The unique properties of 4-amino-1-methyl-4H-1,2,4-triazol-1-ium iodide allow it to be used as a precursor for synthesizing functionalized materials. For instance, it has been employed in the preparation of oxindole derivatives through 1,3-dipolar cycloaddition reactions. These derivatives have applications in organic electronics and photonic devices due to their favorable electronic properties .

Catalytic Applications
The compound's ability to act as a catalyst or catalyst precursor in various organic reactions has been explored. Its role in facilitating C–N bond formation under oxidative conditions highlights its utility in synthetic organic chemistry .

Case Studies

Study Focus Findings
Antimicrobial Screening Evaluated various triazole derivativesShowed significant antibacterial activity against Gram-positive and Gram-negative bacteria
Anticonvulsant Activity Assessment Tested triazole compounds on animal modelsIdentified compounds with effective seizure control through sodium channel inhibition
Synthesis of Oxindole Derivatives Investigated functionalization reactionsAchieved high yields (up to 86%) using this compound as a reagent

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ionic nature allows it to interact with various substrates, facilitating chemical transformations .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Crystallographic Comparisons
Compound Name Substituents (Positions) Key Structural Features Reference
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate NO₃⁻ counterion Shortened N1–N2 bond (1.359 Å) compared to oxalate salts (1.366 Å); layered H-bonding
1-Methyl-4-phenyl-1,2,4-triazol-1-ium iodide Phenyl (4), methyl (1) Asymmetric unit includes cation and iodide; planar triazole ring with minimal distortion
3-Anilino-1,4-diphenyl-1,2,4-triazol-1-ium iodide Anilino (3), phenyl (1,4) Extended π-conjugation due to aryl substituents; iodide stabilizes crystal packing
1-Benzylidene-3-(methylthio)-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide Benzylidene (1), methylthio (3) Non-planar dihydrotriazole ring; steric hindrance from substituents

Key Observations :

  • The amino group at position 4 in the title compound enhances hydrogen-bonding capacity, distinguishing it from phenyl or benzylidene derivatives .
  • Methyl substitution at position 1 reduces steric hindrance compared to bulkier groups (e.g., benzyl or isopropyl) .

Key Observations :

  • The title compound’s synthesis benefits from high yields and mild conditions compared to multi-step routes for benzylidene derivatives .
  • Acid chloride routes are avoided in its applications, reducing hazardous byproducts .

Physicochemical Properties

Table 3: Property Comparison
Compound Melting Point (°C) Log P (Predicted) Solubility (mg/mL) Hazard Profile (GHS) Reference
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide Decomposes -1.39 (Consensus) 1.51 in H₂O H302, H315, H319, H335
1-Methyl-1H-1,2,4-triazol-3-amine Not reported 0.53 Insoluble in H₂O Not classified
5-Azido-1H-tetrazole derivatives 150–200 (dec.) 0.75 (XLOGP3) Low Explosive (H201, H241)

Key Observations :

  • The amino group increases hydrophilicity (Log P = -1.39) compared to non-polar aryl derivatives (e.g., Log P = 0.75 for azido derivatives) .
  • Safety profiles vary significantly: the title compound has moderate toxicity (H302: harmful if swallowed), while azido derivatives pose explosion risks .

Biological Activity

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide (AMT) is a compound belonging to the triazolium family, characterized by its unique structural features that include a triazole ring and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and anticancer applications. This article explores the biological activity of AMT based on diverse research findings.

Chemical Structure and Properties

The molecular formula of AMT is C₃H₇IN₄, and it is categorized as a triazolium salt. Its structure contributes to its reactivity and biological interactions. The presence of both an amino group and an iodide ion enhances its potential applications in various chemical reactions and biological systems.

The biological activity of AMT is attributed to its ability to interact with various molecular targets through both ionic and covalent bonding. This interaction allows AMT to function as a ligand, forming complexes with metal ions that can participate in catalytic cycles. Moreover, its ionic nature facilitates interactions with substrates involved in biochemical pathways .

Antifungal Activity

AMT has been identified as a precursor in the synthesis of antifungal agents, particularly fluconazole. Studies indicate that compounds within the triazole family exhibit significant antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. The structural characteristics of AMT may enhance its efficacy against various fungal pathogens.

Anticancer Potential

Research has shown that triazole derivatives can possess anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. AMT's structural features suggest it may share similar anticancer activities, potentially acting on pathways related to tumor growth and metastasis . The inhibition of enzymes such as topoisomerases and kinases by triazole derivatives highlights their therapeutic potential in oncology.

Cellular Effects

AMT influences cellular functions by modulating signaling pathways and gene expression. For instance, it can affect oxidative stress responses, altering the cellular redox state. This modulation can lead to changes in cell metabolism and apoptosis, making AMT a candidate for further investigation in therapeutic contexts .

Comparative Analysis with Similar Compounds

To better understand AMT's unique properties, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrateContains a nitrate ion instead of iodideSimilar enzyme interactions; potential antifungal
4-Amino-5-methyl-4H-1,2,4-triazoleLacks the methyl group and iodideExhibits diuretic effects; lower toxicity

Case Studies

Several studies have highlighted the biological activities of AMT:

  • Antifungal Synthesis : A study demonstrated the incorporation of AMT into synthetic routes for antifungal drugs like fluconazole, showcasing its role as an intermediate that enhances drug efficacy through structural modifications.
  • Anticancer Research : Investigations into triazole derivatives revealed that they could inhibit cancer cell growth by targeting specific molecular pathways. AMT's structure suggests it may exhibit similar effects upon further exploration .
  • Cellular Metabolism Modulation : Research indicated that AMT influences gene expression related to oxidative stress response mechanisms, which could have implications for diseases characterized by oxidative damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide, and how is regioselectivity controlled?

  • Methodological Answer : The compound can be synthesized via cyclization or annulation reactions. For example, regioselective synthesis of triazole derivatives often employs carbodiimide-mediated cyclization under mild acidic conditions. Key factors include:

  • Reagent choice : Functionalized carbodiimides (e.g., : Ding et al., 2002 ).
  • Temperature control : Reactions are typically conducted at 60–80°C to optimize yield and minimize side products.
  • Solvent selection : Polar aprotic solvents like DMF enhance regioselectivity by stabilizing intermediates.
    Validation via 1H^1H-NMR and LC-MS is critical to confirm regiochemical outcomes.

Q. How can X-ray crystallography and NMR spectroscopy be used to confirm the structure of this compound and its derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction resolves bond lengths (e.g., N–N distances: ~1.36 Å in triazolium cations) and hydrogen-bonding networks (e.g., C–H···I interactions in iodide salts) (: Acta Crystallogr. Sect. E ).
  • 1H^1H-NMR : Chemical shifts for NH2_2 protons appear at δ 6.8–7.2 ppm in DMSO-d6_6, while methyl groups on the triazole ring resonate at δ 3.2–3.5 ppm.
  • Cross-validation : Discrepancies between experimental and computational (DFT) data require iterative refinement of structural models.

Advanced Research Questions

Q. How do researchers reconcile discrepancies in crystallographic data for triazolium salts, such as variations in bond lengths or hydrogen-bonding motifs?

  • Methodological Answer :

  • Comparative analysis : For example, the N1–N2 bond in 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate (1.359 Å) is shorter than in its oxalate counterpart (1.366 Å) due to anion-induced polarization (: Matulková et al., 2010 ).
  • Multitechnique validation : Pair XRD data with IR spectroscopy (to confirm hydrogen bonding) and DFT calculations (to model electronic effects).
  • Statistical rigor : Use R-factor metrics (e.g., R < 0.05 for high-confidence structures) to assess data quality.

Q. What strategies optimize the synthesis of triazolium derivatives for specific applications (e.g., non-linear optics or enzyme inhibition)?

  • Methodological Answer :

  • Tailored functionalization : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) via nucleophilic substitution or condensation reactions ( : Gowda et al., 2007; Song et al., 2011 ).
  • Reaction optimization : Design of Experiments (DoE) evaluates variables like pH (acidic media for cyclization), solvent polarity, and catalyst loading.
  • Purity control : Use preparative HPLC with C18 columns (MeCN/H2_2O gradient) to isolate high-purity intermediates.

Q. How do researchers analyze the stability of this compound under varying thermal or photolytic conditions?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., onset at ~220°C for triazolium salts).
  • UV-Vis spectroscopy : Monitor photodegradation under UV light (λ = 254 nm) in solution (e.g., 0.1 mM in ethanol).
  • Kinetic modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life.

Key Considerations for Researchers

  • Contradictions in evidence : Variations in bond lengths ( vs. 15) highlight the need for context-specific analysis (e.g., anion effects).
  • Advanced applications : Triazolium salts show promise in non-linear optics ( ) and medicinal chemistry ( ).

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